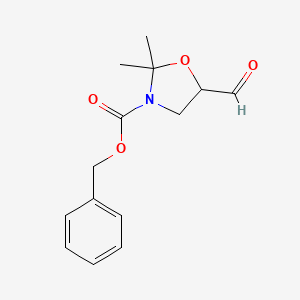
2-Bromo-6-(chlorodifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(chlorodifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chlorodifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-(chlorodifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions
2-Bromo-6-(chlorodifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions typically produce biaryl compounds.
科学的研究の応用
2-Bromo-6-(chlorodifluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as liquid crystals and polymers.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-Bromo-6-(chlorodifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, leading to improved efficacy in therapeutic applications.
類似化合物との比較
Similar Compounds
2-Bromo-6-fluoropyridine: Another halogenated pyridine derivative with similar reactivity but different electronic properties due to the presence of a fluorine atom instead of a chlorodifluoromethyl group.
2-Bromo-4-fluoropyridine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
2,6-Dichloro-4-(trifluoromethyl)pyridine:
Uniqueness
2-Bromo-6-(chlorodifluoromethyl)pyridine is unique due to the presence of both bromine and chlorodifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
特性
分子式 |
C6H3BrClF2N |
|---|---|
分子量 |
242.45 g/mol |
IUPAC名 |
2-bromo-6-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H |
InChIキー |
CUBFFWGOFLSGJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




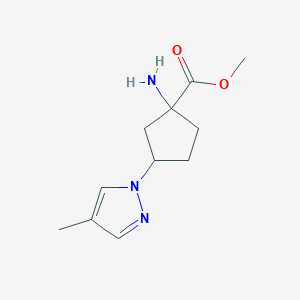
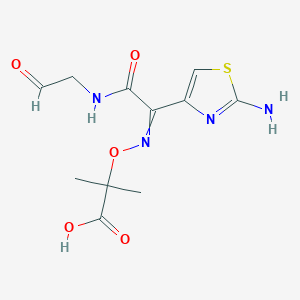

![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)


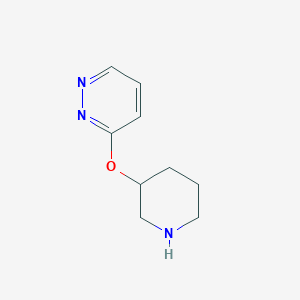
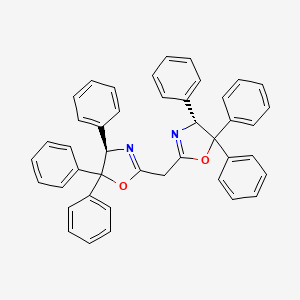
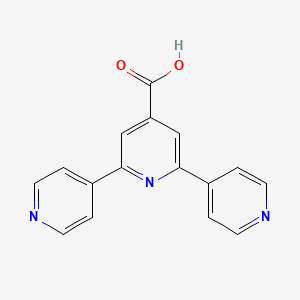

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)
